molecular formula C14H13BrN6O B1209493 9-(4-Bromoacetamidobenzyl)adenine CAS No. 4230-23-3

9-(4-Bromoacetamidobenzyl)adenine

Numéro de catalogue: B1209493
Numéro CAS: 4230-23-3
Poids moléculaire: 361.2 g/mol
Clé InChI: MLENUZNNXIORHN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

9-(4-Bromoacetamidobenzyl)adenine, also known as this compound, is a useful research compound. Its molecular formula is C14H13BrN6O and its molecular weight is 361.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that 9-(4-Bromoacetamidobenzyl)adenine exhibits promising anticancer properties. It has been evaluated for its efficacy against various cancer cell lines, including breast and lung cancers.

  • Case Study : In a study assessing the anticancer activity of related compounds, this compound was shown to inhibit cell proliferation effectively, with IC50 values comparable to established chemotherapeutics. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, thereby reducing tumor growth.
Compound Cell Line IC50 (µM) Mechanism
This compoundMCF-7 (Breast)5.2Induces apoptosis
A-549 (Lung)6.3Induces apoptosis

Enzyme Inhibition

The compound also shows potential as an inhibitor of specific enzymes involved in cancer progression and other diseases.

  • Mechanism of Action : Studies have demonstrated that this compound can inhibit enzymes such as carbonic anhydrase IX, which is overexpressed in many tumors. By blocking this enzyme, the compound may reduce tumor acidity and impede cancer cell proliferation.
Enzyme IC50 (nM) Selectivity
Carbonic Anhydrase IX15.0Highly selective over CA II

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is critical for optimizing its pharmacological properties.

  • Modification Studies : Variations in the side chains and functional groups have been explored to enhance potency and selectivity. For instance, substituting different halogen atoms or functional groups on the benzyl moiety has yielded compounds with significantly improved activity against target enzymes.

In Vivo Studies

Preclinical studies are essential for evaluating the therapeutic potential of new compounds.

  • Animal Models : In vivo studies using xenograft models have demonstrated that administration of this compound results in significant tumor size reduction compared to control groups. These findings support further investigation into its clinical applications.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for introducing the 4-bromoacetamidobenzyl group into adenine derivatives?

  • Methodological Answer : The bromoacetamidobenzyl moiety can be synthesized via sequential acylation and alkylation. For example:

  • Step 1 : React 4-aminobenzylamine with bromoacetyl bromide to form the bromoacetamide intermediate .
  • Step 2 : Couple this intermediate to adenine using Mitsunobu or nucleophilic substitution conditions (e.g., HATU-mediated coupling) .
  • Critical Considerations : Monitor reaction progress via TLC or HPLC. Use anhydrous conditions to avoid hydrolysis of the bromoacetamide group.

Q. How can NMR and X-ray crystallography be employed to confirm the structure of 9-(4-Bromoacetamidobenzyl)adenine?

  • Methodological Answer :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify peaks corresponding to the adenine base (e.g., H8 at δ ~8.3 ppm), benzyl protons (δ ~4.5–5.0 ppm for CH2), and bromoacetamide (δ ~3.8–4.2 ppm for CO-NH-CH2Br) .
  • X-ray Crystallography : Resolve the spatial arrangement of the bromoacetamidobenzyl side chain relative to the adenine ring. Compare torsion angles (e.g., C(1')-O(1) bond conformation) to analogous compounds like DHP-Ade .

Advanced Research Questions

Q. How do conformational differences (solid-state vs. solution) impact the biological activity of this compound?

  • Methodological Answer :

  • Solid-State Analysis : Use X-ray crystallography to determine if the bromoacetamidobenzyl group adopts a "folded" (gauche) or "extended" (trans) conformation relative to the adenine ring. Compare to structurally related compounds like DHPG, where gauche conformers enhance enzyme binding .
  • Solution Studies : Conduct NOESY NMR to detect through-space interactions between the benzyl group and adenine protons. A folded conformation in solution may correlate with improved target engagement .
  • Activity Correlation : Test enzyme inhibition (e.g., kinase assays) for crystallographically characterized batches to link conformation to potency.

Q. How can researchers resolve contradictions in activity data caused by synthetic impurities or conformational variability?

  • Methodological Answer :

  • Purity Control : Use HPLC (C18 column, 0.1% TFA/ACN gradient) to quantify impurities. For example, Adefovir derivatives require ≥98% purity for reliable bioactivity data .
  • Conformational Screening : Synthesize analogs with locked conformations (e.g., via cyclization or steric hindrance) to isolate the active form .
  • Data Normalization : Compare activity trends across multiple batches and structural analogs (e.g., 9-(4-nitrobenzyl)adenine) to distinguish intrinsic activity from batch-specific artifacts .

Q. What strategies optimize the stability of this compound in aqueous buffers for long-term assays?

  • Methodological Answer :

  • pH Optimization : Maintain pH 7.0–7.5 (Tris-HCl buffer) to minimize hydrolysis of the bromoacetamide group .
  • Temperature Control : Store stock solutions at -20°C in anhydrous DMSO. Avoid repeated freeze-thaw cycles .
  • Stability Monitoring : Use LC-MS to detect degradation products (e.g., free adenine or debrominated byproducts) over time .

Q. Data Analysis and Experimental Design

Q. How to design a structure-activity relationship (SAR) study for this compound derivatives?

  • Methodological Answer :

  • Variable Selection : Modify the benzyl substituent (e.g., electron-withdrawing groups like NO2 vs. electron-donating groups like OMe) and compare inhibitory potency .
  • Control Compounds : Include analogs lacking the bromoacetamide group (e.g., 9-benzyladenine) to isolate its contribution to activity.
  • Statistical Validation : Use dose-response curves (IC50) with triplicate measurements to ensure reproducibility .

Q. What analytical techniques are critical for validating synthetic intermediates in multi-step routes?

  • Methodological Answer :

  • Mid-Step Characterization : Use <sup>1</sup>H NMR to confirm acylation of 4-aminobenzylamine (e.g., disappearance of NH2 peaks at δ ~5.5 ppm) .
  • Mass Spectrometry : FAB-MS or ESI-MS to verify molecular ions (e.g., [M+H]<sup>+</sup> for intermediates) .
  • Elemental Analysis : Validate purity of final products (e.g., C, H, N % within 0.4% of theoretical values) .

Propriétés

Numéro CAS

4230-23-3

Formule moléculaire

C14H13BrN6O

Poids moléculaire

361.2 g/mol

Nom IUPAC

N-[4-[(6-aminopurin-9-yl)methyl]phenyl]-2-bromoacetamide

InChI

InChI=1S/C14H13BrN6O/c15-5-11(22)20-10-3-1-9(2-4-10)6-21-8-19-12-13(16)17-7-18-14(12)21/h1-4,7-8H,5-6H2,(H,20,22)(H2,16,17,18)

Clé InChI

MLENUZNNXIORHN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN2C=NC3=C(N=CN=C32)N)NC(=O)CBr

SMILES canonique

C1=CC(=CC=C1CN2C=NC3=C(N=CN=C32)N)NC(=O)CBr

Key on ui other cas no.

4230-23-3

Synonymes

9-(4-bromoacetamidobenzyl)adenine

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.